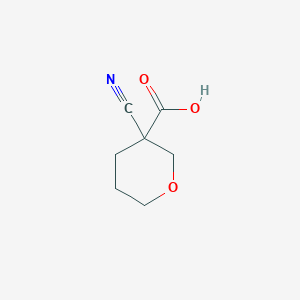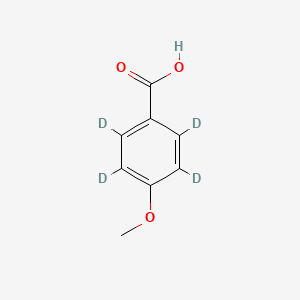![molecular formula C7H5BrFN3 B1381542 5-溴-4-氟-1-甲基-1H-苯并[d][1,2,3]三唑 CAS No. 1799976-03-6](/img/structure/B1381542.png)
5-溴-4-氟-1-甲基-1H-苯并[d][1,2,3]三唑
描述
5-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, often abbreviated as BFT, is a heterocyclic aromatic compound with a wide range of applications in scientific research. BFT is a versatile compound that has been used in a variety of chemical reactions, and its unique properties have enabled scientists to explore a range of new research possibilities.
科学研究应用
药物化学:抗肿瘤应用
5-溴-4-氟-1-甲基-1H-苯并[d][1,2,3]三唑衍生物已被合成并评估其抗肿瘤潜力。 这些化合物对各种癌细胞系(包括 MCF-7(乳腺癌)和 CaCo-2(结肠癌))表现出疗效,表明它们在肿瘤学中作为治疗剂的潜力 .
农业:抗菌剂
在农业领域,三唑衍生物的抗菌特性使其成为保护作物免受微生物病原体侵害的候选药物。 它们抑制有害细菌和真菌生长的能力可以带来更健康的作物产量并减少因疾病造成的损失 .
材料科学:功能分子
三唑环是合成功能材料的关键组成部分。 将其掺入聚合物和其他材料中可以增强热稳定性、机械强度和化学抗性等性能,使其在先进材料的开发中具有价值 .
环境科学:污染修复
三唑化合物在环境科学中具有潜在的应用,特别是在污染修复中。 它们的化学结构使它们能够与各种污染物相互作用,促进从土壤和水源中分解或去除污染物 .
分析化学:色谱
在分析化学中,三唑衍生物可用作色谱中的固定相。 它们与分析物的独特相互作用可以改善复杂混合物的分离和鉴定,这对于药物和化学分析至关重要 .
生物化学:酶抑制
已知三唑部分与酶相互作用,充当酶活性的抑制剂或调节剂。 这种特性在生物化学途径的研究和针对参与疾病过程的特定酶的药物开发中具有重要意义 .
作用机制
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.
生化分析
Biochemical Properties
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has been observed to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in programmed cell death . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can result in either competitive or non-competitive inhibition, depending on the nature of the interaction. Furthermore, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and altering metabolite levels within the cell.
属性
IUPAC Name |
5-bromo-4-fluoro-1-methylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZEHMDGQGSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381478.png)


